molecular formula C20H30O4 B8261723 16-Hydroxy-5,9,13-trimethyl-12-oxapentacyclo[11.2.1.111,14.01,10.04,9]heptadecane-5-carboxylic acid

16-Hydroxy-5,9,13-trimethyl-12-oxapentacyclo[11.2.1.111,14.01,10.04,9]heptadecane-5-carboxylic acid

Cat. No.: B8261723
M. Wt: 334.4 g/mol
InChI Key: RNEBMVMFRKVVMY-UHFFFAOYSA-N
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Description

16-Hydroxy-5,9,13-trimethyl-12-oxapentacyclo[1121111,1401,1004,9]heptadecane-5-carboxylic acid is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Hydroxy-5,9,13-trimethyl-12-oxapentacyclo[11.2.1.111,14.01,10.04,9]heptadecane-5-carboxylic acid typically involves multi-step organic synthesis techniques. The process often starts with simpler organic molecules that undergo a series of reactions, including cyclization, hydroxylation, and carboxylation, to form the desired pentacyclic structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the correct formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis methods. These methods are optimized for efficiency and yield, often utilizing automated systems and advanced technologies to monitor and control the reaction conditions. The industrial production process aims to produce the compound in high purity and sufficient quantities for its intended applications.

Chemical Reactions Analysis

Types of Reactions

16-Hydroxy-5,9,13-trimethyl-12-oxapentacyclo[11.2.1.111,14.01,10.04,9]heptadecane-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.

    Substitution: Functional groups in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts (e.g., palladium on carbon, platinum). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different chemical properties.

Scientific Research Applications

16-Hydroxy-5,9,13-trimethyl-12-oxapentacyclo[11.2.1.111,14.01,10.04,9]heptadecane-5-carboxylic acid has several applications in scientific research, including:

    Chemistry: The compound is used as a model system for studying complex organic reactions and mechanisms. Its unique structure makes it an interesting subject for theoretical and computational chemistry studies.

    Medicine: The compound’s potential therapeutic properties are studied for the treatment of various diseases. Its derivatives may exhibit anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: The compound is used in the development of new materials and chemical processes. Its unique structure and reactivity make it valuable for designing advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 16-Hydroxy-5,9,13-trimethyl-12-oxapentacyclo[11.2.1.111,14.01,10.04,9]heptadecane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16-Hydroxy-5,9,13-trimethyl-12-oxapentacyclo[1121111,1401,1004,9]heptadecane-5-carboxylic acid is unique due to its specific arrangement of functional groups and its pentacyclic structure This uniqueness contributes to its distinct chemical properties and reactivity, making it valuable for various scientific applications

Properties

IUPAC Name

16-hydroxy-5,9,13-trimethyl-12-oxapentacyclo[11.2.1.111,14.01,10.04,9]heptadecane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-17-6-4-7-18(2,16(22)23)13(17)5-8-20-10-11-9-12(14(17)20)24-19(11,3)15(20)21/h11-15,21H,4-10H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEBMVMFRKVVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2C5CC(C3)C(C4O)(O5)C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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